molecular formula C15H19NO4 B129023 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 151838-62-9

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B129023
M. Wt: 277.31 g/mol
InChI Key: HFPVZPNLMJDJFB-UHFFFAOYSA-N
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Description

The compound "2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protective group for amines, and its presence in this compound suggests its utility in peptide synthesis or as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline carboxylic acid derivatives has been reported in several studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield (95%) and low racemization (7% or less). The enantiomeric excess was further improved to 99.4% via recrystallization, with an overall yield of 43% starting from D-tyrosine . Another study reported the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid forms. Optical resolution was achieved through diastereomeric salt formation or chromatography on a chiral stationary phase .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not provided, related compounds have been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of tetrahydroisoquinoline derivatives, was determined by X-ray crystallography, confirming the structure and showing that aromatic stacking interactions and hydrogen bonds stabilize the structure in the solid state .

Chemical Reactions Analysis

The tetrahydroisoquinoline core can undergo various chemical reactions. For example, a facile synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, involved a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study described the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via a three-component reaction involving isocyanides, which could be further hydrolyzed to yield the corresponding carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid would likely include stability under standard conditions, solubility in organic solvents, and reactivity towards acids and bases due to the presence of the carboxylic acid and Boc-protected amine. The Boc group can be removed under acidic conditions, and the carboxylic acid functionality allows for further derivatization or coupling reactions, as seen in the synthesis of orthogonally protected boronic acid analogs of amino acids .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis Techniques: The compound has been used in improved synthesis methods. For example, a modified Pictet-Spengler reaction yielded a 95% product yield with less than 7% racemization, improving the enantiomeric excess of the final product to 99.4% after recrystallization (Liu et al., 2008).
  • Use as a tert-Butoxycarbonylation Reagent: It serves as a tert-butoxycarbonylation reagent for acidic substrates such as phenols, amine hydrochlorides, and aromatic carboxylic acids, offering high yield and chemoselectivity under mild conditions (Saito et al., 2006); (Ouchi et al., 2002).
  • Alkylation and Synthesis of Alkaloids: The compound has been utilized in diastereoselective alkylation, aiding the synthesis of alkaloids like corlumine (Huber & Seebach, 1987).

Medicinal Chemistry and Drug Synthesis

  • Marine Drug Synthesis: It's used in the synthesis of marine drugs, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is important for studying the structure-activity relationships of antitumor antibiotics in tetrahydroisoquinoline natural products (Li et al., 2013).

Chemical Analysis and Characterization

  • Analytical Characterization: The compound and its derivatives have been characterized using techniques like NMR, elemental analysis, and X-ray diffraction for various scientific purposes (Jansa et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “N-BOC-DL-2-Aminotetralin-2-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and eyes, and to use personal protective equipment when handling .

Future Directions

In the future, the synthesis of compounds similar to “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” could involve new derivatives of β-(1,2,4-triazol-1-yl)alanine . This could expand the range of applications for these types of compounds in various fields.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370856
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

151838-62-9
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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